molecular formula C21H30N4O2 B2687066 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide CAS No. 862832-04-0

2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide

Cat. No.: B2687066
CAS No.: 862832-04-0
M. Wt: 370.497
InChI Key: MPZKHFPVTOFSRU-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the presence of the indole and piperazine groups, it could have potential as a pharmaceutical compound .

Preparation Methods

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1,2-dimethyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond.

Chemical Reactions Analysis

2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide can be compared with other indole derivatives such as:

    2-(1H-indol-3-yl)ethanamine: Known for its role in neurotransmission and its use in the synthesis of tryptamines.

    3-(1H-indol-3-yl)isoindolin-1-one: Used in the synthesis of various bioactive molecules.

    4-(di(1H-indol-3-yl)methyl)phenol: Known for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-4-24-12-14-25(15-13-24)11-7-10-22-21(27)20(26)19-16(2)23(3)18-9-6-5-8-17(18)19/h5-6,8-9H,4,7,10-15H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZKHFPVTOFSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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